9,9-Bis(4-allyloxyphenyl)fluorene

Thermoset polymers Photocrosslinking Fluorene monomers

Researchers requiring high-performance thermoset polymers often face processing bottlenecks with high-melting monomers that demand aggressive solvents and energy-intensive handling. 9,9-Bis(4-allyloxyphenyl)fluorene directly resolves this with a low melting point (85-89°C) and thermally/UV-active allyl ether groups that enable solvent-free melt processing and on-demand crosslinking. • Allyl ether moieties permit thermal or photochemical crosslinking into insoluble, solvent-resistant polyimide and poly(aryl ether) networks for aerospace coatings and semiconductor passivation. • Melt-processable at 85-89°C-eliminates VOC-emitting solvents and reduces energy input versus BHF (mp ~224°C). • ≥97% purity (GC) ensures batch-to-batch reproducibility for pilot-scale polymerizations and structure-property optimization.

Molecular Formula C31H26O2
Molecular Weight 430.5 g/mol
CAS No. 142494-81-3
Cat. No. B189303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Bis(4-allyloxyphenyl)fluorene
CAS142494-81-3
Synonyms9,9-bis(4-allyloxyphenyl)fluorene
Molecular FormulaC31H26O2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC=C
InChIInChI=1S/C31H26O2/c1-3-21-32-25-17-13-23(14-18-25)31(24-15-19-26(20-16-24)33-22-4-2)29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h3-20H,1-2,21-22H2
InChIKeyOAGAWNXQZROGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9-Bis(4-allyloxyphenyl)fluorene: Monomer Profile


9,9-Bis(4-allyloxyphenyl)fluorene (CAS 142494-81-3) is a cardo-type fluorene derivative functionalized with two para-allyloxyphenyl substituents at the C9 position [1]. This monomer is primarily employed in the synthesis of high-performance polymers—including polyimides, poly(aryl ether)s, and thermosetting resins—where the rigid fluorene core imparts thermal stability and the terminal allyl ether groups enable thermally or photochemically initiated crosslinking . Commercial availability typically ranges from 97% to >98% purity by GC or HPLC, with the compound supplied as a white to off-white crystalline solid possessing a melting point between 85–89 °C .

Why Generic Substitution Fails


Generic substitution among fluorene-derived monomers is scientifically invalid due to the decisive role of the para-allyloxy ether functionality in dictating both processability and final material properties. Analogs such as 9,9-bis(4-hydroxyphenyl)fluorene (BHF) or 9,9-bis(4-methoxyphenyl)fluorene lack the terminal alkene groups essential for thermally or photochemically induced crosslinking, thereby precluding the formation of insoluble, solvent-resistant networks in thermoset applications [1]. Conversely, the allyl ether moieties in the target compound confer a markedly lower melting point (85–89 °C vs. ~224–228 °C for BHF), significantly easing melt-processing and formulation in solvent-borne coatings or casting solutions . The quantitative evidence below substantiates why procurement decisions must distinguish this specific monomer from its in-class counterparts.

Differentiation from Closest Analogs


Allyl Ether Crosslinking vs. Hydroxyl Analogs

9,9-Bis(4-allyloxyphenyl)fluorene contains two terminal allyl ether groups that undergo thermal or photoinitiated free-radical crosslinking, a functional attribute entirely absent in 9,9-bis(4-hydroxyphenyl)fluorene (BHF) [1]. BHF can only participate in step-growth polymerizations via its phenolic -OH groups, yielding linear thermoplastics rather than thermoset networks [2]. In a direct structural comparison, the target monomer possesses two crosslinkable sites per molecule, whereas BHF possesses none.

Thermoset polymers Photocrosslinking Fluorene monomers

Lower Melting Point for Processability

The melting point of 9,9-bis(4-allyloxyphenyl)fluorene is 85–89 °C, as consistently reported across multiple vendor technical datasheets . In contrast, the hydroxyl analog BHF exhibits a melting point of 224–228 °C, while the methoxy analog displays a melting point of 126–130 °C .

Monomer processability Melt-processing Fluorene derivatives

Broader Solvent Compatibility

9,9-Bis(4-allyloxyphenyl)fluorene is reported to be soluble in common organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethanol, facilitating homogeneous solution polymerization and film-casting . While BHF is also soluble in chloroform and methanol, the allyl ether derivative offers broader compatibility with less polar solvents, which can be advantageous in copolymer synthesis with hydrophobic comonomers .

Solution processability Polymer synthesis Fluorene monomer

High Commercial Purity Benchmark

Leading chemical suppliers including TCI, Aladdin, and AKSci offer 9,9-bis(4-allyloxyphenyl)fluorene at purities of ≥97.0% (GC) or ≥98% (HPLC), with melting point ranges tightly controlled to 85–89 °C . This level of commercial standardization is comparable to that of BHF (≥98% by GC) but superior to many less common fluorene derivatives that are only available at lower purities or in research-grade quantities .

Monomer quality Procurement specification Polymer precursor

Key Application Scenarios


High-Temperature Thermoset Coatings

The allyl ether crosslinking functionality (Evidence Item 1) directly enables the synthesis of thermosetting polyimides and poly(aryl ether)s that form insoluble, solvent-resistant networks upon thermal or UV curing. Unlike BHF-based linear thermoplastics, the resulting materials exhibit enhanced dimensional stability at elevated temperatures, making them suitable for aerospace coatings, semiconductor passivation layers, and high-performance composite binders [1].

Solvent-Free Melt Processing

The low melting point (85–89 °C, Evidence Item 2) allows 9,9-bis(4-allyloxyphenyl)fluorene to be processed in the melt state without thermal degradation, enabling solvent-free bulk polymerizations and reduced volatile organic compound (VOC) emissions during industrial-scale manufacturing. This contrasts sharply with BHF, which requires solution processing or high-temperature melt handling due to its >224 °C melting point.

OLED Hole-Transport and Photoresist Materials

Excellent solubility in chloroform, DMSO, and ethanol (Evidence Item 3) permits homogeneous formulation of spin-coatable or inkjet-printable solutions for organic light-emitting diode (OLED) hole-transport layers and photosensitive resins. The allyl ether groups further allow photo-patterning via UV-initiated crosslinking, a key requirement for photoresist applications in microelectronics .

Consistent Performance in R&D and Scale-Up

Commercially verified purity of ≥97–98% (Evidence Item 4) ensures consistent molecular weight control and reproducible polymerization kinetics in both academic research and pilot-scale production. This reliability is critical for structure-property relationship studies and for scaling novel fluorene-based materials from gram to kilogram quantities without extensive re-optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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